

# A Technical Guide to the Spectroscopic Analysis of D-Campholic Acid

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## Compound of Interest

Compound Name: *D-Campholic acid*

Cat. No.: B3383638

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This guide provides a comprehensive overview of the key spectroscopic data for **D-Campholic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the characteristic spectral features of **D-Campholic acid** and outlines the general experimental protocols for acquiring such data.

## Molecular Structure

**D-Campholic acid**, a monoterpene dicarboxylic acid, possesses the molecular formula  $C_{10}H_{18}O_2$  and a molecular weight of approximately 170.25 g/mol. [1][2][3][4] Its structure is characterized by a cyclopentane ring with a carboxylic acid group and three methyl groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of a related compound, D-(+)-Camphoric acid (a dicarboxylic acid), in DMSO-d<sub>6</sub> shows characteristic signals for the methyl and methine protons. While specific peak assignments for **D-Campholic acid** were not found, data for the structurally similar DL-Camphoric acid is presented below. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. [5]

Table 1: <sup>1</sup>H NMR Data for DL-Camphoric Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.0 (approx.)	br s	1H	-COOH
2.737	m	1H	CH
2.370	m	1H	CH
1.982	m	2H	CH <sub>2</sub>
1.720	m	2H	CH <sub>2</sub>
1.203	s	3H	CH <sub>3</sub>
1.137	s	3H	CH <sub>3</sub>
0.770	s	3H	CH <sub>3</sub>

- Data for DL-Camphoric acid in DMSO-d<sub>6</sub> at 400 MHz.[6] The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.[7]

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. Carboxyl carbons typically resonate in the downfield region of the spectrum, between 165 and 185 ppm.[7][8] Specific experimental <sup>13</sup>C NMR data for **D-Campholic acid** is not readily available in the searched literature. However, typical chemical shift ranges for the functional groups present are provided below.

Table 2: Expected <sup>13</sup>C NMR Chemical Shift Ranges for **D-Campholic Acid**

Functional Group	Chemical Shift Range (ppm)
-COOH	165 - 185
C (quaternary)	40 - 60
CH	30 - 50
CH <sub>2</sub>	20 - 40
CH <sub>3</sub>	10 - 30

- These are general ranges and can vary based on the specific molecular environment and solvent.[8]

A general procedure for obtaining NMR spectra of a small organic molecule like **D-Campholic acid** is as follows:

- **Sample Preparation:** A few milligrams of the analyte are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). [9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). [5]
- **Instrument Setup:** The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse-acquire sequence is typically used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **D-Campholic acid** is characterized by absorptions corresponding to the carboxylic acid group.

Table 3: IR Absorption Bands for **D-Campholic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)
1690-1760	Strong	C=O stretch (carboxylic acid)
1210-1320	Medium	C-O stretch
910-950	Medium, Broad	O-H bend (out-of-plane)

- The broadness of the O-H stretching band is due to hydrogen bonding between carboxylic acid molecules.[7][10][11] The NIST WebBook provides a gas-phase IR spectrum for **D-Campholic acid**.<sup>[2]</sup>
- Sample Preparation: For a solid sample like **D-Campholic acid**, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained from a solution or as a thin film.
- Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
- Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.
- Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

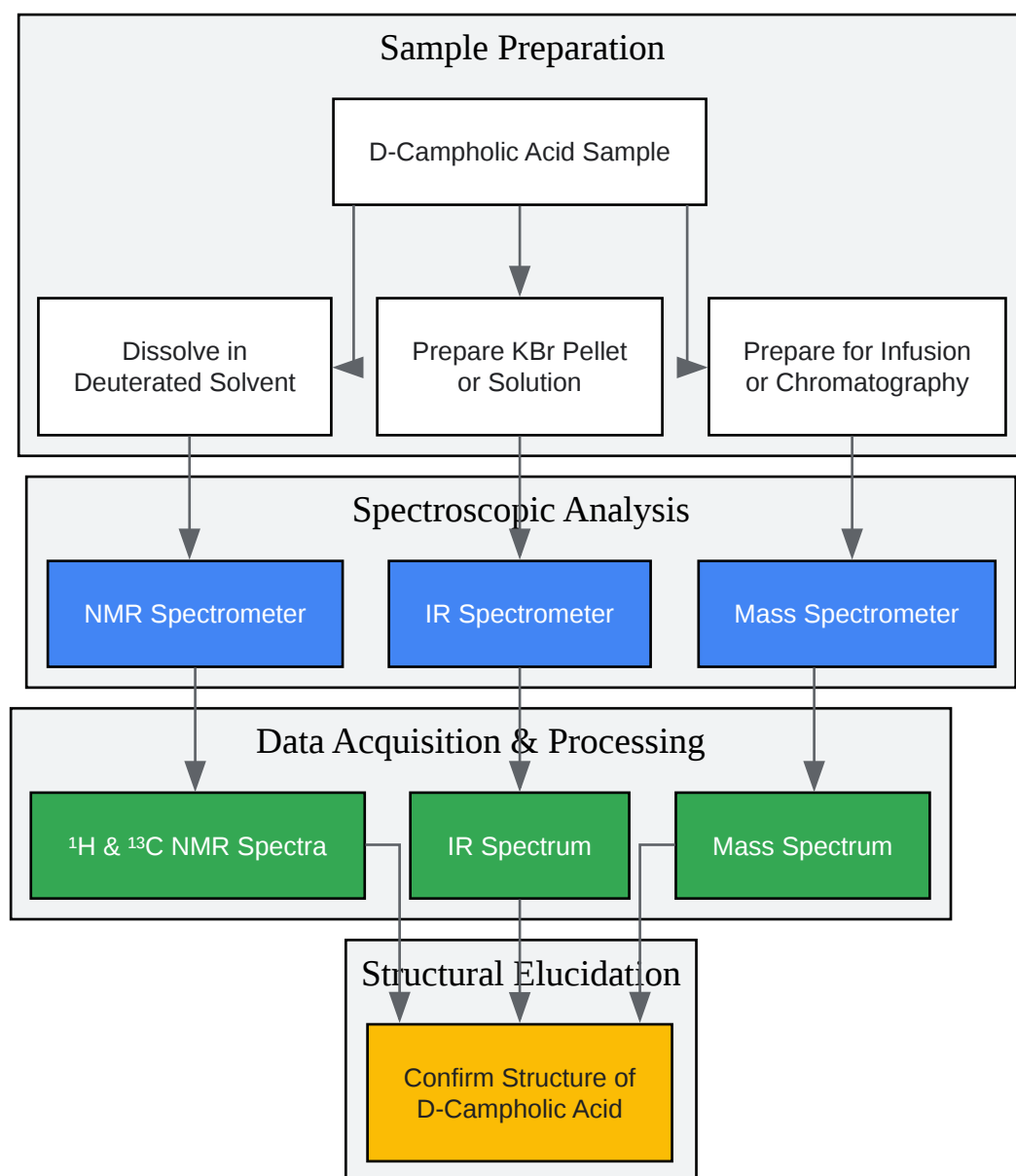
Table 4: Mass Spectrometry Data for **D-Campholic Acid**

m/z	Relative Intensity	Assignment
170	~20%	[M] <sup>+</sup> (Molecular Ion)
155	~30%	[M - CH <sub>3</sub> ] <sup>+</sup>
127	~40%	[M - COOH] <sup>+</sup>
109	~100%	Further fragmentation
81	~95%	Further fragmentation
69	~70%	Further fragmentation

- Data obtained from Electron Ionization (EI) Mass Spectrometry from the NIST WebBook.[1] The molecular ion peak is observed at  $m/z$  170, corresponding to the molecular weight of **D-Campholic acid**.
- Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization source is used.
- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation.[12] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[12][13]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[14]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **D-Campholic acid**.



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Caption: Workflow for Spectroscopic Analysis of **D-Campholic Acid**.

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